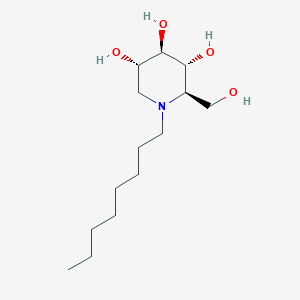![molecular formula C12H19N3 B14450836 N'-[3-(dimethylamino)propyl]benzenecarboximidamide CAS No. 79322-23-9](/img/structure/B14450836.png)
N'-[3-(dimethylamino)propyl]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3-(dimethylamino)propyl]benzenecarboximidamide is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a propyl chain, linked to a benzenecarboximidamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(dimethylamino)propyl]benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of N’-[3-(dimethylamino)propyl]benzenecarboximidamide may involve large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[3-(dimethylamino)propyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-[3-(dimethylamino)propyl]benzenecarboximidamide oxide, while reduction could produce N’-[3-(dimethylamino)propyl]benzenecarboximidamide hydride .
Applications De Recherche Scientifique
N’-[3-(dimethylamino)propyl]benzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of biological processes and as a tool in molecular biology experiments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[3-(dimethylamino)propyl]benzenecarboximidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways. This interaction is facilitated by the presence of the dimethylamino group, which enhances its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: This compound shares a similar structure and is used in similar applications.
N-(3-Dimethylaminopropyl)methacrylamide: Another related compound with comparable properties and uses.
Uniqueness
N’-[3-(dimethylamino)propyl]benzenecarboximidamide is unique due to its specific structural features, which confer distinct reactivity and functionality. Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
79322-23-9 |
|---|---|
Formule moléculaire |
C12H19N3 |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
N'-[3-(dimethylamino)propyl]benzenecarboximidamide |
InChI |
InChI=1S/C12H19N3/c1-15(2)10-6-9-14-12(13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14) |
Clé InChI |
ZAKJYPOIEARPSG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN=C(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(Benzenesulfonyl)oxy]-2-diazonionaphthalen-1-olate](/img/structure/B14450771.png)


![Butyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14450789.png)
![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)


![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


